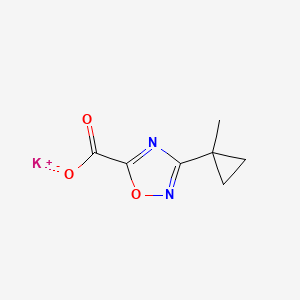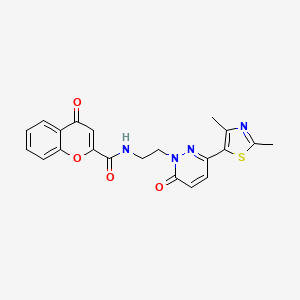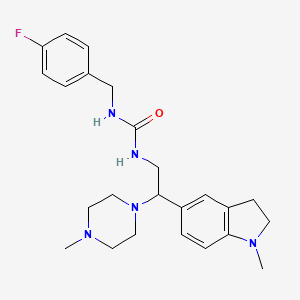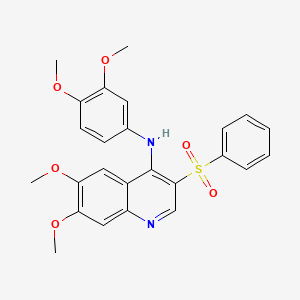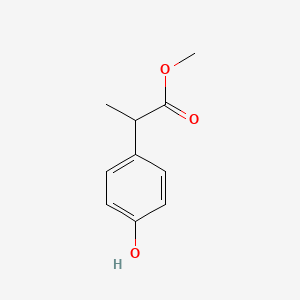
Methyl 2-(4-hydroxyphenyl)propanoate
Vue d'ensemble
Description
“Methyl 2-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H12O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 3-(4-hydroxyphenyl)propionate” was used to modulate plant growth and secondary metabolite accumulation in Perilla frutescens . Another compound, “Methyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate”, was synthesized from “methyl 3-(4-hydroxyphenyl)propanoate” and 1,2-dibromoethane by Williamson etherification .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .Chemical Reactions Analysis
“this compound” is an intermediate in the synthesis of (±)-Fluazifop, a grass-selective herbicide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 356.2±27.0 °C at 760 mmHg, and a flash point of 141.8±17.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Bio-based Copolyesters
This compound serves as a monomer in the synthesis of bio-based aliphatic–aromatic copolyesters. Researchers have successfully synthesized a novel series of copolyesters by melt copolymerization of this monomer with various diacids . These copolyesters exhibit good degradability and low ecotoxicity , making them promising materials for environmentally friendly applications.
Development of Degradable Polymeric Materials
The environmental burden of non-degradable polymers has led to a focus on developing degradable polyesters from bio-based resources. Methyl 2-(4-hydroxyphenyl)propanoate is used to create polyesters that degrade under the action of microorganisms, due to the presence of easily hydrolyzable bonds .
Pharmaceutical Applications
This compound is a synthetic intermediate in the preparation of G protein-coupled receptor 40 (GPR40) agonists . These agonists are potential antidiabetic agents, highlighting the compound’s role in the development of new therapeutic drugs .
Enzymatic Coupling of Saccharides to Proteins
In bioconjugation processes, this compound may be used for the enzymatic coupling of saccharides to proteins. This application is crucial for the modification of biomolecules to enhance their stability, efficacy, or delivery .
Material Science Research
The compound’s role in the synthesis of copolyesters contributes to material science research, particularly in the study of materials with specific thermal and mechanical properties. The copolyesters synthesized using this monomer have been shown to have varied tensile strengths and melting points, which are significant for their application in different environmental conditions .
Environmental Toxicity Studies
The low ecotoxicity of the copolyesters derived from this compound has been confirmed through earthworm ecotoxicity tests. This aspect is vital for assessing the environmental impact of new materials before they are introduced into the market .
Mécanisme D'action
While the specific mechanism of action for “Methyl 2-(4-hydroxyphenyl)propanoate” is not clear, a related compound, “Methyl 3-(4-hydroxyphenyl)propionate”, has been shown to modulate plant growth and root system architecture. It functions as a nitrification inhibitor in soil and also affects plant growth through the NO/ROS-mediated auxin signaling pathway .
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
methyl 2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGMEYPUKSMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

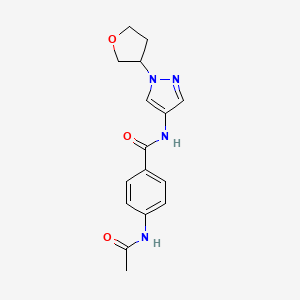

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)
![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

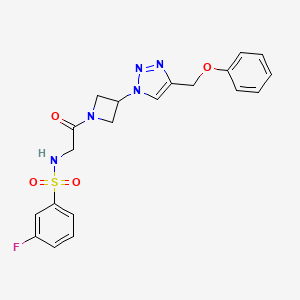
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)
